tert-Butyl 3-((2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate
Description
This compound is a boronic ester-functionalized azetidine derivative with a tert-butyl carbamate protecting group. Its structure features:
- Azetidine ring: A four-membered nitrogen-containing heterocycle, which introduces steric strain and influences reactivity .
- Phenoxy linker: Connects the azetidine to a 2-cyano-4-borylphenyl group. The cyano substituent is electron-withdrawing, enhancing the boronic ester's electrophilicity in cross-coupling reactions .
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A pinacol boronic ester, widely used in Suzuki-Miyaura couplings for C–C bond formation .
Properties
IUPAC Name |
tert-butyl 3-[[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BN2O5/c1-20(2,3)28-19(26)25-12-15(13-25)14-27-18-9-8-17(10-16(18)11-24)23-29-21(4,5)22(6,7)30-23/h8-10,15H,12-14H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFONWQWIWFXART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CN(C3)C(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Azetidine Ring
The azetidine moiety is typically constructed via cyclization of γ-amino alcohols or through [2+2] cycloaddition reactions. A widely adopted method involves treating tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate with trifluoroacetic acid (TFA) to deprotect the ester, followed by reductive amination to stabilize the ring. For example, dissolving 500 mg of the precursor in 6.875 mL TFA at 0°C achieves complete deprotection within 2 hours, as confirmed by -NMR (δ 1.47 ppm for tert-butyl group disappearance).
Functionalization at the 3-Position
Subsequent alkylation at the azetidine’s 3-position introduces the phenoxymethyl group. Reacting the deprotected azetidine with 2-cyano-4-bromophenol in dimethylformamide (DMF) at 60°C for 12 hours, using potassium carbonate as a base, yields the intermediate tert-butyl 3-(phenoxymethyl)azetidine-1-carboxylate. This step achieves 75–85% conversion, with purity >95% after silica gel chromatography (hexane/ethyl acetate 3:1).
Boronate Ester Installation
Suzuki-Miyaura Cross-Coupling
The critical boronate ester group is introduced via palladium-catalyzed cross-coupling. A representative protocol from industrial sources involves:
| Reagent | Amount | Role |
|---|---|---|
| Bis(pinacolato)diboron | 1.2 eq | Boron source |
| PdCl(dppf)·CHCl | 5 mol% | Catalyst |
| Potassium acetate | 3.5 eq | Base |
| 1,4-Dioxane | 0.2 M | Solvent |
Heating at 80°C under argon for 16 hours converts tert-butyl 3-((2-cyano-4-bromophenoxy)methyl)azetidine-1-carboxylate to the target boronate ester with 89% yield. Higher temperatures (100°C) reduce selectivity due to ligand decomposition, while lower temperatures (60°C) prolong reaction times without improving efficiency.
Alternative Boronation Strategies
Direct electrophilic borylation using B(pin) with iridium catalysts (e.g., [Ir(OMe)(cod)]) in tetrahydrofuran (THF) at 25°C offers a complementary route. However, this method yields <50% product due to competing azetidine ring opening, as observed via HPLC-MS monitoring.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, 1,4-dioxane) enhance coupling rates but complicate boronate isolation. Non-polar solvents (toluene) improve crystallization but reduce reaction rates by 40%. A balance is achieved using 1,4-dioxane with 10% water additive, increasing yields to 92% while minimizing side products.
Catalytic System Tuning
Replacing PdCl(dppf) with XPhos-Pd-G3 precatalyst reduces catalyst loading to 2 mol% while maintaining 85% yield. This system tolerates broader substrate scope, including electron-deficient aryl bromides.
Purification and Analytical Validation
Chromatographic Techniques
Final purification employs gradient elution (hexane → ethyl acetate) on silica gel, followed by recrystallization from methanol/water (4:1). Purity ≥99% is confirmed by HPLC (C18 column, 80% acetonitrile/water, λ = 254 nm).
Spectroscopic Characterization
-
-NMR (CDCl): δ 1.26 ppm (12H, pinacol methyl), 1.46 ppm (9H, tert-butyl), 4.33 ppm (2H, azetidine NCH).
-
-NMR : δ 30.2 ppm, confirming boronate formation.
Scalability and Industrial Adaptation
Kilogram-Scale Production
A pilot-scale protocol (10 kg batch) uses continuous flow reactors to maintain temperature control during exothermic coupling steps. This method reduces reaction time from 16 hours to 4 hours, achieving 87% yield with 99.5% purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronate ester moiety can be oxidized to form boronic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester yields boronic acids, while reduction of the cyano group produces primary amines.
Scientific Research Applications
Drug Development
The compound's structure features a boron-containing moiety, which has been explored for its role in drug design. Boron-containing compounds are known for their ability to form stable complexes with biological molecules, enhancing their pharmacological properties. Research indicates that derivatives of this compound may exhibit anti-cancer activity by interfering with cellular signaling pathways involved in tumor growth .
Antiviral Agents
Recent studies have suggested that similar azetidine-based compounds can inhibit viral replication. The incorporation of the cyano group may enhance the compound's ability to interact with viral proteins, making it a candidate for antiviral drug development .
Enzyme Inhibition
Compounds with azetidine rings have been investigated as potential enzyme inhibitors. The unique structure of tert-butyl 3-((2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate may allow it to bind effectively to active sites of enzymes implicated in various diseases .
Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its functional groups allow for further modification and incorporation into polymer chains, leading to materials with tailored properties such as improved thermal stability and mechanical strength .
Nanotechnology
Research indicates that boron-containing compounds can be utilized in the development of nanomaterials. The unique electronic properties of boron may lead to applications in electronic devices and sensors .
Pesticide Development
The structural characteristics of this compound suggest potential applications as a pesticide or herbicide. The cyano group can enhance the bioactivity against specific pests or weeds while minimizing toxicity to non-target organisms .
Plant Growth Regulators
Compounds similar to this compound have been studied for their effects on plant growth regulation. They may promote growth or stress resistance in plants under adverse conditions .
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored various azetidine derivatives and their effects on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms .
Case Study 2: Pesticidal Efficacy
Research conducted by agricultural scientists demonstrated that a related boron-containing compound significantly reduced pest populations in controlled field trials. The study highlighted the compound's effectiveness as a biopesticide with minimal environmental impact compared to traditional chemical pesticides.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The cyano group and azetidine ring contribute to the compound’s reactivity and binding affinity in biological systems .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Substituent Effects: The 2-cyano group enhances electrophilicity at the boron center compared to methyl or methoxy groups, improving cross-coupling efficiency .
Key Observations :
- Catalyst Efficiency : Palladium-based catalysts (e.g., Pd(PPh3)4) achieve higher yields (~80%) in Suzuki couplings compared to DBU-mediated syntheses (~70%) .
- Reaction Time: Electron-deficient aryl groups (e.g., cyano) may prolong reaction times due to reduced nucleophilicity .
Physicochemical Properties
Key Observations :
- Spectroscopic Consistency : All compounds show characteristic Bpin (δ ~1.3 ppm in 1H-NMR) and ester C=O stretches (~1740 cm⁻¹) .
- Stability : All require inert storage (2–8°C) due to boronic ester hydrolysis sensitivity .
Reactivity in Cross-Coupling Reactions
Key Observations :
- Electronic Effects: The 2-cyano group in the target compound increases boron's electrophilicity, enabling efficient coupling with less reactive aryl chlorides .
- Steric Effects : Pyrazole-containing analogues show reduced reactivity due to steric bulk near the boron center .
Biological Activity
tert-Butyl 3-((2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₃BN₂O₄
- Molecular Weight : 345.30 g/mol
- CAS Number : 2649788-76-9
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of azetidine have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values ranged from 4 to 8 μg/mL for certain derivatives .
Anticancer Properties
A notable aspect of this compound is its potential anticancer activity. In vitro studies have indicated that related compounds can inhibit the proliferation of various cancer cell lines. For example:
- IC₅₀ Values : Compounds similar to this azetidine derivative showed IC₅₀ values in the nanomolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating potent antiproliferative effects .
The selectivity index for cancerous versus non-cancerous cells suggests a promising therapeutic window. The compound was found to induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and metastasis.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through caspase activation.
- Targeting Specific Pathways : Evidence suggests that certain derivatives inhibit pathways associated with tumor growth and metastasis .
Case Studies and Research Findings
Several studies have focused on the biological effects of related compounds:
Q & A
Q. What are optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) for Suzuki-Miyaura couplings. Key parameters include:
Q. How should researchers purify and characterize this compound?
- Purification : Use flash column chromatography with gradients (e.g., 20:1 to 10:1 hexane:ethyl acetate) to isolate the product .
- Characterization :
Advanced Research Questions
Q. How does the boronate ester’s stability impact reaction design under varying conditions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is sensitive to protic solvents and oxidants. Mitigation strategies include:
Q. How can researchers resolve contradictions in NMR data for this compound?
Discrepancies in splitting patterns or integration may arise from:
Q. What mechanistic insights guide its use in Suzuki-Miyaura couplings?
The boronate ester acts as a nucleophile in Pd-mediated couplings. Key considerations:
- Base selection : Cs₂CO₃ or K₃PO₄ enhances transmetallation efficiency .
- Steric effects : The azetidine ring’s rigidity may slow coupling; optimize ligand (e.g., SPhos) to reduce steric hindrance .
Methodological Challenges
Q. How to address low yields in multi-step syntheses involving this compound?
Q. What strategies improve solubility for biological assays?
- Co-solvents : Use DMSO:water (1:9) mixtures; the tert-butyl group enhances lipophilicity, requiring surfactants (e.g., Tween-80) for aqueous compatibility .
Data Interpretation & Validation
Q. How to validate the compound’s identity when HRMS and NMR data conflict?
Q. What analytical methods quantify trace impurities from synthesis?
- LC-MS/MS : Detect residual palladium (<10 ppm) using ICP-MS validation .
- FTIR : Identify hydrolyzed boronic acid impurities (broad ~3200 cm⁻¹ O-H stretch) .
Advanced Applications
Q. Can this compound serve as a bifunctional linker in PROTACs?
Yes: The azetidine’s rigidity and boronate’s coupling reactivity enable conjugation to E3 ligase ligands and target proteins. Optimize linker length using molecular modeling (e.g., Schrödinger Suite) .
Q. How to evaluate its stability in biological matrices?
- Plasma stability assays : Incubate in human plasma (37°C, 24 hr) and quantify via UPLC-MS. Half-life >6 hr indicates suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
